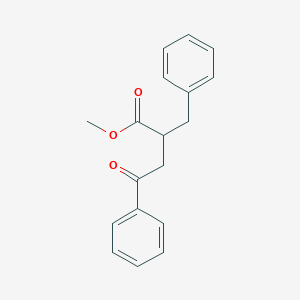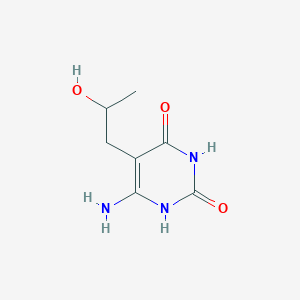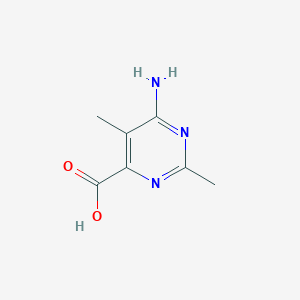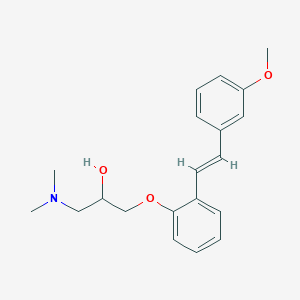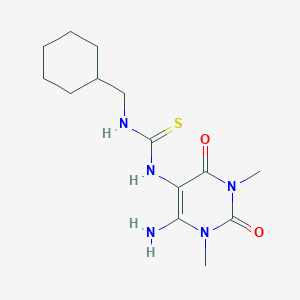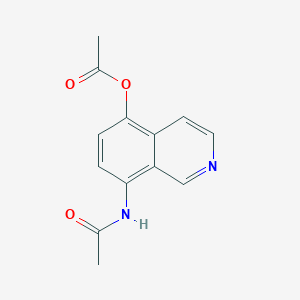
(8-Acetamidoisoquinolin-5-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Acetamidoisoquinolin-5-yl) acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound this compound is characterized by the presence of an acetamido group at the 8th position and an acetate group at the 5th position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Acetamidoisoquinolin-5-yl) acetate typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods such as the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, or Pictet-Spengler reaction.
Introduction of Acetamido Group: The acetamido group can be introduced by reacting the isoquinoline derivative with acetic anhydride in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the isoquinoline derivative at the 5th position using acetic anhydride and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(8-Acetamidoisoquinolin-5-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetate group can be substituted with other functional groups such as halides, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions include various isoquinoline derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
(8-Acetamidoisoquinolin-5-yl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (8-Acetamidoisoquinolin-5-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA, thereby affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a similar core structure but lacking the acetamido and acetate groups.
Quinoline: A structurally related compound with a nitrogen atom at a different position in the ring.
Naphthyridine: Another heterocyclic compound with similar biological activities.
Uniqueness
(8-Acetamidoisoquinolin-5-yl) acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetamido and acetate groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
CAS No. |
7467-74-5 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(8-acetamidoisoquinolin-5-yl) acetate |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)15-12-3-4-13(18-9(2)17)10-5-6-14-7-11(10)12/h3-7H,1-2H3,(H,15,16) |
InChI Key |
NCACIPGQUXOBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=NC=CC2=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)

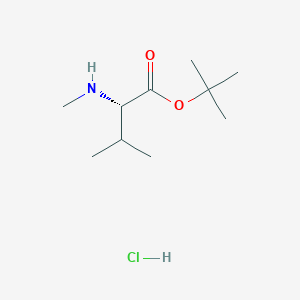
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)

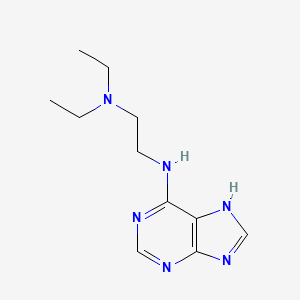
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)
